REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1.[OH:16]OS([O-])=O.[K+].CO.O1CCCC1.[OH2:29]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)(=[O:16])=[O:29] |f:1.2,3.4.5|
|
Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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CN(CCSC1=CC=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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OOS(=O)[O-].[K+]
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Name
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monopersulfate
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Quantity
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9.5 mL
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Type
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reactant
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Smiles
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|
Name
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methanol tetrahydrofuran water
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Quantity
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33 mL
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Type
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reactant
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Smiles
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CO.O1CCCC1.O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for one week at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched by the addition of an aqueous sodium hydrogen sulfite solution (3 g, 20 mL)
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Type
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EXTRACTION
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Details
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extracted 3× with dichloromethane
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Type
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WASH
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Details
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The combined extracts were washed with aqueous 5% sodium thiosulfite solution (100 mL) and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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to give a golden oil, which
|
Type
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CUSTOM
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Details
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The crude solid (0.31 g) is purified by flash chromatography (Isco 12 g Redi-Sep column, MeOH/CHCl3)
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Name
|
|
Type
|
product
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Smiles
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CN(CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |